Phenylboronate

Suzuki-Miyaura cross-coupling Hammett equation Transmetalation kinetics

Phenylboronic acid (PBA, CAS 98-80-6) is the unsubstituted σ=0 arylboronic acid benchmark for establishing Hammett relationships in Suzuki-Miyaura cross-coupling, where EDGs accelerate and EWGs retard transmetalation rates. For sensor developers, PBA provides a thoroughly characterized diol-binding profile with documented catechol binding constant ~800 M⁻¹ and fructose-selective recognition. Its well-defined pKa (8.83) and solubility (10 g/L) enable robust assay validation and method transfer. Procure unsubstituted PBA when your synthetic or sensing application demands a predictable, substituent-free reactivity baseline—free from uncontrolled rate-altering electronic effects.

Molecular Formula C6H5BO2-2
Molecular Weight 119.92 g/mol
Cat. No. B1261982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylboronate
Synonymsenzeneboronic acid
phenylboronate
phenylboronic acid
Molecular FormulaC6H5BO2-2
Molecular Weight119.92 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1)([O-])[O-]
InChIInChI=1S/C6H5BO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/q-2
InChIKeyNXASHHRJFCWCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylboronic Acid (PBA) Procurement: Baseline Properties and Core Reactivity Profile


Phenylboronic acid (PBA, CAS 98-80-6) is the simplest arylboronic acid, featuring a trigonal planar boron center with an empty p-orbital that governs its Lewis acidity and reversible covalent binding to diols [1]. It serves as the prototypical benchmark against which substituted phenylboronic acids are compared in both synthetic and sensor applications. PBA exhibits a pKa of 8.83 at 25°C and water solubility of 10 g/L at 20°C [2]. Its unsubstituted phenyl ring provides a neutral electronic baseline (Hammett σ = 0), making it the essential reference point for understanding substituent effects on reactivity, binding affinity, and physicochemical behavior across the broader arylboronic acid class [3].

Why Substituted Phenylboronic Acids Cannot Be Casually Interchanged with Unsubstituted PBA


Substitution on the phenyl ring of PBA fundamentally alters its electronic character, steric profile, and solvation behavior, cascading into non-linear changes in reactivity that generic substitution fails to capture. In Suzuki-Miyaura cross-coupling, electron-donating groups (EDGs) accelerate transmetalation rates while electron-withdrawing groups (EWGs) retard them [1]. For diol binding in aqueous sensors, the relationship between pKa and binding affinity is neither linear nor intuitive; lower pKa does not universally translate to stronger binding, and the optimal binding pH shifts in complex ways depending on both boronic acid and diol pKa values [2]. These substituent-dependent variations—quantified through Hammett relationships—mean that replacing PBA with a substituted analog without empirical validation introduces uncontrolled changes in reaction kinetics, product yield, sensor dynamic range, and selectivity profiles .

Phenylboronic Acid: Head-to-Head Quantitative Differentiation Evidence Against Close Analogs


Suzuki-Miyaura Reactivity: PBA as the Unsubstituted Baseline for Substituent-Dependent Rate Tuning

In aqueous micellar Suzuki-Miyaura coupling, PBA serves as the σ = 0 reference point in Hammett plots. Electron-donating substituents (e.g., p-OCH₃) accelerate the reaction, while electron-withdrawing substituents (e.g., p-CF₃, p-NO₂) progressively retard it [1]. A systematic study of 45 arylboronic acids in Suzuki diarylation established that productive reaction scope is confined to meta- and/or para-substituted phenylboronic acids with Hammett σ constants between −0.5 and +0.4 . PBA's σ = 0 falls precisely at the center of this productive window, whereas strongly electron-withdrawing analogs (e.g., p-NO₂, σ ≈ +0.78) and strongly electron-donating analogs (e.g., p-NMe₂, σ ≈ −0.83) fall outside the scope and fail to yield the diarylated product under identical conditions .

Suzuki-Miyaura cross-coupling Hammett equation Transmetalation kinetics Substituent effects

Aqueous Diol Binding: PBA-Catechol Binding Constant and Kinetic Reactivity Relative to Boronate Ion

PBA binds catechol in aqueous solution with an equilibrium constant of approximately 800 M⁻¹, a value that serves as the benchmark for comparing substituted arylboronic acids in diol recognition applications [1]. In contrast to the long-held assumption that the boronate ion (RB(OH)₃⁻) is orders of magnitude more reactive than the neutral boronic acid, kinetic studies with PBA and propylene glycol demonstrate the opposite: RB(OH)₂ >> RB(OH)₃⁻ in reactivity [2]. Furthermore, the pKa of the PBA-ARS (Alizarin Red S) ester is 2.00, significantly lower than esters formed with substituted phenylboronic acids such as 3-nitrophenylboronic acid-ARS (pKa 2.77) and 2,4-difluorophenylboronic acid-chromotropic acid (pKa 2.30), reflecting PBA's distinct ester stability profile [3].

Boronate ester formation Catechol binding Diol recognition Binding constant

Saccharide Recognition Selectivity: PBA's Inherent Fructose Preference Over Glucose

PBA exhibits a well-characterized, inherent selectivity order for saccharide binding: fructose ≫ mannose > galactose > glucose [1]. This selectivity is attributed to PBA's strong preference for binding hydroxyl groups of saccharides in their furanose form [2]. Studies with 3-aminophenylboronic acid (a close analog) confirm the same affinity order (fructose > galactose > glucose > maltose ≈ lactose > sucrose), with fructose demonstrating the greatest fluorescence quenching constant [3]. PBA's intrinsic fructose-over-glucose selectivity (~4:1 to 10:1 range depending on conditions) provides a predictable baseline for sensor design, in contrast to certain substituted derivatives that can invert this selectivity (e.g., some nanotube-corona phase systems that diminish fructose binding to 0.02 mol/total mol while enhancing glucose binding to 0.25 mol/total mol) [4].

Saccharide sensing Glucose detection Fructose selectivity Boronate affinity

Hydrogen Peroxide Detection via Boronate Deprotection: PBA Derivatives Enable Quantitative LOD Down to 80 nM

PBA derivatives functionalized at the para-position enable selective H₂O₂ detection via boronate deprotection to release a detectable phenol. The method using p-aminophenylboronic acid achieves H₂O₂ detection in the range of 1 μM to 1 mM with a limit of detection (LOD) of 0.8 μM [1]. A related approach using p-hydroxyphenylboronic acid for electrochemical detection achieves an LOD of 0.5 μmol·L⁻¹ [2]. Notably, 4-carboxyphenylboronic acid-modified gold nanoparticles in a surface-enhanced Raman scattering (SERS) nanosensor platform achieve an LOD of 80 nM for H₂O₂ in living cells, with demonstrated higher selectivity for H₂O₂ over other reactive oxygen species (ROS), competing cellular thiols, and biologically relevant species [3]. The ortho-isomer of mitochondria-targeted phenylboronic acid additionally enables differentiation between peroxynitrite-dependent and peroxynitrite-independent probe oxidation, a capability not shared by most boronates which lack the specificity to distinguish between H₂O₂ and other nucleophilic hydroperoxides [4].

H₂O₂ detection Boronate deprotection Electrochemical sensing Limit of detection

Physicochemical Baseline: PBA pKa 8.83 Establishes Reference for Substituted Analog Acidity Tuning

PBA's pKa of 8.83 at 25°C [1] establishes the neutral baseline (σ = 0) for substituent-dependent acidity tuning across the phenylboronic acid class. The pKa of monosubstituted phenylboronic acids correlates with Hammett σ constants: electron-withdrawing substituents lower pKa (e.g., p-NO₂ reduces pKa to ~7.1-7.3), while electron-donating substituents raise pKa (e.g., p-OCH₃ increases pKa to ~9.2-9.5) [2]. This pKa governs the pH at which the boronic acid transitions from neutral trigonal RB(OH)₂ to anionic tetrahedral RB(OH)₃⁻, directly impacting both diol binding efficiency (which requires the trigonal form) and solubility behavior [3]. Comprehensive computational analysis confirms that PBA's pKa can be tuned across a range of approximately 7.0 to 9.8 through substituent selection [2]. PBA's water solubility of 10 g/L at 20°C [1] also serves as a benchmark; introduction of OiBu, COOH, or CF₃ groups decreases aqueous solubility relative to unsubstituted PBA [4].

pKa Acid dissociation constant Boronic acid acidity Hammett correlation

Phenylboronic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Suzuki-Miyaura Cross-Coupling Method Development Requiring a Neutral-Electronic Baseline

When developing or optimizing Suzuki-Miyaura cross-coupling protocols, PBA serves as the essential σ = 0 reference compound for establishing Hammett relationships and benchmarking substituent effects on reaction rates. Users can rely on PBA's predictable behavior within the validated Hammett window (σ = 0, within −0.5 to +0.4 productive range) . The established understanding that EDGs accelerate while EWGs retard the reaction in aqueous micelles provides a rational framework for troubleshooting and optimizing coupling conditions [1]. Procurement of unsubstituted PBA is indicated when the synthetic goal requires a baseline reactivity profile, free from the rate-altering effects of ring substituents.

Diol-Containing Analyte Sensor Development Requiring Well-Characterized Binding Constants

For sensor developers targeting diol-containing analytes (catechols, saccharides, glycoproteins), PBA provides a thoroughly characterized binding profile with a documented catechol binding constant of ~800 M⁻¹ and a defined PBA-ARS ester pKa of 2.00 [1]. The kinetic understanding that RB(OH)₂ >> RB(OH)₃⁻ in reactivity toward propylene glycol informs buffer selection and pH optimization strategies. PBA's predictable binding behavior supports robust assay validation and method transfer, as the fundamental binding parameters are well-documented in the peer-reviewed literature.

Fructose-Selective Assays and Saccharide Discrimination Studies

PBA's inherent selectivity order (fructose ≫ mannose > galactose > glucose) makes it the appropriate choice for assays requiring fructose detection or for fundamental studies of saccharide binding selectivity. Researchers can leverage this well-documented selectivity profile for quality control in food and beverage analysis where fructose quantification is the primary objective. The documented fluorescence quenching behavior with 3-aminophenylboronic acid analogs [1] provides a validated optical detection framework adaptable to unsubstituted PBA-based sensor formats.

Hydrogen Peroxide Quantification Using Boronate Deprotection-Based Detection Platforms

PBA and its para-substituted derivatives form the core recognition element for selective H₂O₂ detection via boronate deprotection chemistry. Procurement of p-aminophenylboronic acid enables electrochemical detection with LOD 0.8 μM and linear range 1 μM-1 mM , while p-hydroxyphenylboronic acid supports LOD 0.5 μM [1]. For high-sensitivity cellular imaging applications requiring 80 nM LOD and high selectivity over competing ROS and thiols, 4-carboxyphenylboronic acid-modified SERS nanosensors represent the appropriate platform selection . Ortho-isomer PBA additionally enables differentiation between peroxynitrite-dependent and -independent oxidation pathways , addressing a specificity limitation common to generic boronate probes.

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